Cas no 1354088-13-3 (6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine)

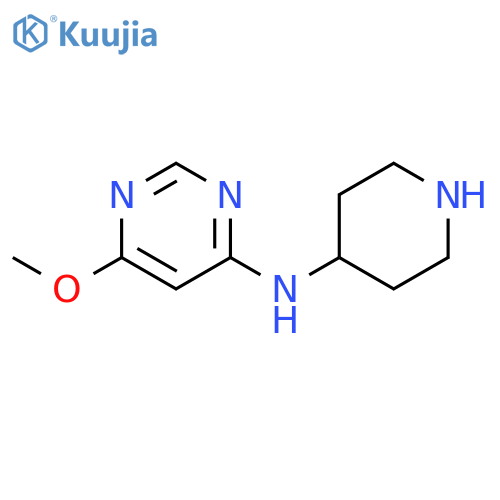

1354088-13-3 structure

商品名:6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Pyrimidinamine, 6-methoxy-N-4-piperidinyl-

- 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

-

- インチ: 1S/C10H16N4O/c1-15-10-6-9(12-7-13-10)14-8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3,(H,12,13,14)

- InChIKey: QOCNZAYZXGCYFE-UHFFFAOYSA-N

- ほほえんだ: C1=NC(OC)=CC(NC2CCNCC2)=N1

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 392.6±42.0 °C at 760 mmHg

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-137974-0.05g |

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |

1354088-13-3 | 95% | 0.05g |

$235.0 | 2023-05-01 | |

| Chemenu | CM337179-100mg |

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |

1354088-13-3 | 95%+ | 100mg |

$335 | 2023-02-02 | |

| TRC | M335810-5mg |

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |

1354088-13-3 | 5mg |

$ 50.00 | 2022-06-03 | ||

| Life Chemicals | F8888-6154-1g |

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |

1354088-13-3 | 95%+ | 1g |

$977.0 | 2023-09-05 | |

| Chemenu | CM337179-250mg |

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |

1354088-13-3 | 95%+ | 250mg |

$781 | 2021-08-18 | |

| Chemenu | CM337179-1g |

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |

1354088-13-3 | 95%+ | 1g |

$2107 | 2021-08-18 | |

| Life Chemicals | F8888-6154-0.25g |

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |

1354088-13-3 | 95%+ | 0.25g |

$450.0 | 2023-09-05 | |

| Chemenu | CM337179-250mg |

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |

1354088-13-3 | 95%+ | 250mg |

$555 | 2023-02-02 | |

| Enamine | EN300-137974-5.0g |

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |

1354088-13-3 | 95% | 5g |

$2940.0 | 2023-05-01 | |

| Enamine | EN300-137974-5000mg |

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |

1354088-13-3 | 95.0% | 5000mg |

$2940.0 | 2023-09-30 |

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine 関連文献

-

1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

1354088-13-3 (6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine) 関連製品

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量